molecular formula C16H23NO3S B13745824 S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate

Cat. No.: B13745824
M. Wt: 309.4 g/mol
InChI Key: FNQGVRYQUMZRGM-UHFFFAOYSA-N
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Description

(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability and ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

In an industrial setting, the preparation of Boc-protected compounds can be scaled up using similar methods. The use of di-tert-butyl dicarbonate and a suitable base in a solvent like tetrahydrofuran (THF) or acetonitrile is common. The reaction conditions are optimized to ensure high yield and purity of the product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine and prevents it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, and the free amine is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is unique due to its specific structure, which includes a phenylpropyl group and an ethanethioate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate

InChI

InChI=1S/C16H23NO3S/c1-12(18)21-11-14(10-13-8-6-5-7-9-13)17-15(19)20-16(2,3)4/h5-9,14H,10-11H2,1-4H3,(H,17,19)

InChI Key

FNQGVRYQUMZRGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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